molecular formula C15H20BrNO2S2 B4383066 N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE

N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE

Cat. No.: B4383066
M. Wt: 390.4 g/mol
InChI Key: SWWXARIFKHJOOX-UHFFFAOYSA-N
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Description

N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE is a chemical compound that features a unique combination of an adamantyl group, a bromine atom, and a thiophenesulfonamide moiety

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2S2/c16-13-1-2-14(20-13)21(18,19)17-9-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12,17H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWXARIFKHJOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the alkylation of adamantane with an appropriate alkyl halide.

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated thiophene with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of N2-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate, are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophenesulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural properties.

    Chemical Biology: It can be employed as a probe or tool compound to study biological pathways and mechanisms.

    Catalysis: The compound’s functional groups make it suitable for use as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N2-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The adamantyl group can enhance the compound’s binding affinity and stability, while the sulfonamide group can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with structural similarities.

    Adamantyl-substituted β-hydroxybutyric acids: Compounds with adamantyl groups and similar functional properties.

Uniqueness

N~2~-(1-ADAMANTYLMETHYL)-5-BROMO-2-THIOPHENESULFONAMIDE is unique due to the combination of its adamantyl, bromine, and thiophenesulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the bromine atom allows for further functionalization, while the sulfonamide group provides potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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